

An In-depth Technical Guide to the Physical Properties of (R)-(+)-Lactamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(+)-Lactamide

Cat. No.: B1348126

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **(R)-(+)-Lactamide**, specifically its melting point and solubility. The information herein is intended to support research, development, and quality control activities involving this chiral molecule.

Core Physical Properties of (R)-(+)-Lactamide

(R)-(+)-Lactamide, also known as (R)-(+)-2-Hydroxypropionamide, is a white crystalline solid at room temperature. Its physical characteristics are crucial for its application in various fields, including as a building block in asymmetric synthesis for pharmaceuticals and agrochemicals. The presence of both a hydroxyl and an amide group facilitates significant hydrogen bonding, which strongly influences its physical properties.

Melting Point

The melting point of **(R)-(+)-Lactamide** has been reported within varying ranges, which may be attributable to differences in purity and analytical methodology. It is a critical parameter for identification and purity assessment.

Table 1: Reported Melting Point of (R)-(+)-Lactamide

Property	Reported Value (°C)	Source(s)
Melting Point	73 - 76	[1] [2] [3] [4] [5]
Melting Point	53 - 55	[6]

Note: The discrepancy in reported melting points highlights the importance of in-house verification for specific batches.

Solubility Profile

(R)-(+)-Lactamide is a polar molecule, rendering it highly soluble in water and other polar organic solvents.[\[2\]](#)[\[5\]](#) This solubility is a key factor in its utility in various reaction and formulation contexts. The hydroxyl group acts as both a hydrogen bond donor and acceptor, contributing significantly to its solubility in protic solvents.[\[1\]](#)

Table 2: Solubility Data for **(R)-(+)-Lactamide**

Solvent	Quantitative Solubility	Qualitative Solubility	Source(s)
Water	782.20 g/L (at 25 °C)	Readily Soluble	[3]
Water	8.78 M	-	[1]
Ethanol	-	Readily Soluble	[2]
Methanol	-	Readily Soluble	[2]

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate determination of the physical properties of **(R)-(+)-Lactamide**.

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

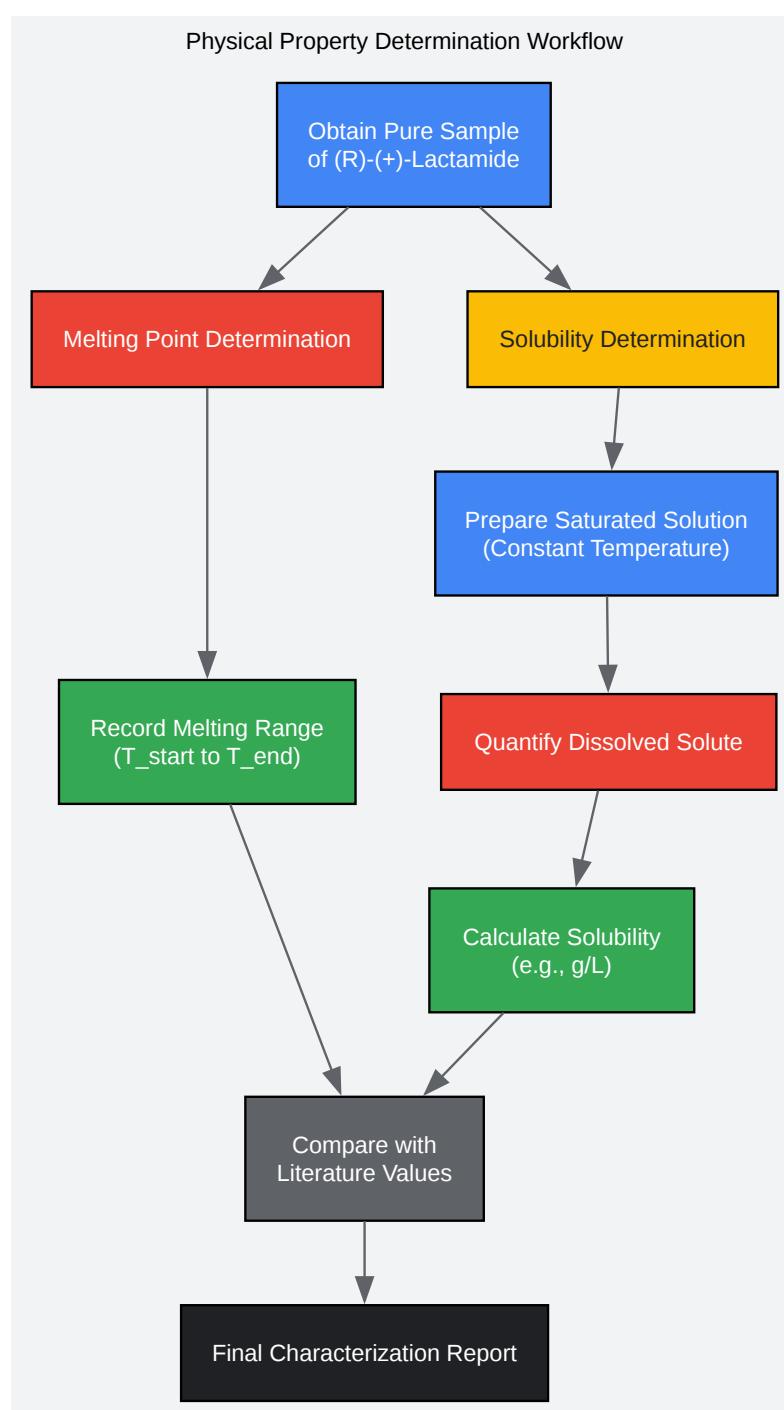
- Sample Preparation: A small amount of dry **(R)-(+)-Lactamide** is finely powdered using a mortar and pestle.
- Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a packed column of 2-3 mm height is achieved at the bottom of the tube.
- Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[\[5\]](#)
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[\[5\]](#)
- Purity Check: A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[\[5\]](#)
Impurities typically cause a depression and broadening of the melting range.[\[5\]](#)[\[7\]](#)

Determination of Aqueous Solubility (Gravimetric Method)

This protocol outlines a standard method for quantifying the solubility of a compound in water.

Apparatus:

- Analytical balance


- Vials with screw caps
- Constant temperature shaker bath
- Filtration apparatus (e.g., syringe filters)
- Oven

Procedure:

- Preparation of Saturated Solution: An excess amount of **(R)-(+)-Lactamide** is added to a known volume of deionized water in a sealed vial. This ensures that a saturated solution is formed with undissolved solid remaining.
- Equilibration: The vial is placed in a constant temperature shaker bath (e.g., set to 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Sample Withdrawal and Filtration: A known volume of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved solid.
- Solvent Evaporation: The filtered solution is transferred to a pre-weighed container. The water is then evaporated, typically in an oven at a temperature below the compound's decomposition point, until a constant weight is achieved.
- Calculation: The weight of the dried residue (dissolved **(R)-(+)-Lactamide**) is determined. The solubility is then calculated and expressed in g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a chemical substance like **(R)-(+)-Lactamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Calculation of Aqueous Solubility of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. athabascau.ca [athabascau.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of (R)-(+)-Lactamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1348126#physical-properties-of-r-lactamide-melting-point-and-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com